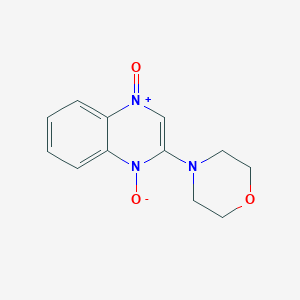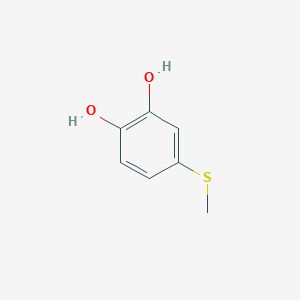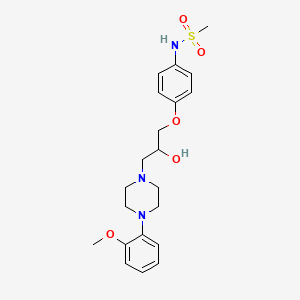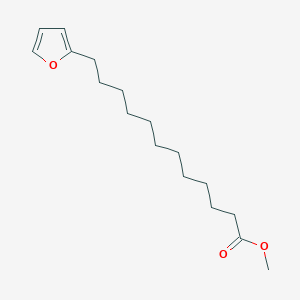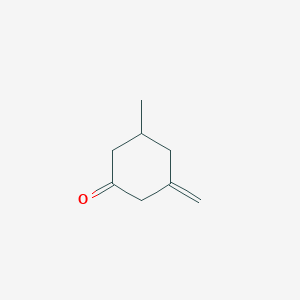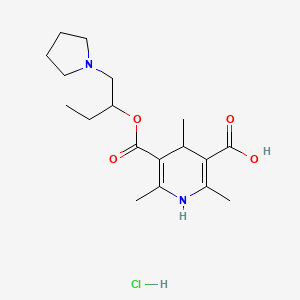
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(1-pyrrolidinyl)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(1-pyrrolidinyl)ethyl ester, hydrochloride is a chemical compound with a complex structure. It is a derivative of pyridine and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(1-pyrrolidinyl)ethyl ester, hydrochloride involves several steps One common method involves the esterification of 3,5-pyridinedicarboxylic acid with ethanol in the presence of a catalystThe final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and substitution reactions under controlled conditions. The use of high-purity reagents and catalysts ensures the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(1-pyrrolidinyl)ethyl ester, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, particularly involving the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(1-pyrrolidinyl)ethyl ester, hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to various physiological effects, such as the reduction of blood pressure in the case of cardiovascular applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: Another pyridine derivative used as a calcium channel blocker.
Nicardipine: Similar in structure and function, used for its vasodilatory effects.
Nisoldipine: A dihydropyridine calcium channel blocker with similar applications.
Uniqueness
What sets 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(1-pyrrolidinyl)ethyl ester, hydrochloride apart is its specific structure, which allows for unique interactions with molecular targets. This uniqueness contributes to its distinct therapeutic and industrial applications.
Propriétés
Numéro CAS |
65238-77-9 |
|---|---|
Formule moléculaire |
C18H29ClN2O4 |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
2,4,6-trimethyl-5-(1-pyrrolidin-1-ylbutan-2-yloxycarbonyl)-1,4-dihydropyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-5-14(10-20-8-6-7-9-20)24-18(23)16-11(2)15(17(21)22)12(3)19-13(16)4;/h11,14,19H,5-10H2,1-4H3,(H,21,22);1H |
Clé InChI |
VCQZFRZPGOXKQE-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN1CCCC1)OC(=O)C2=C(NC(=C(C2C)C(=O)O)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


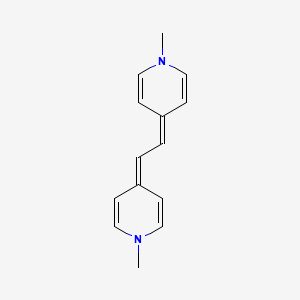
![2,2'-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide}](/img/structure/B14492309.png)

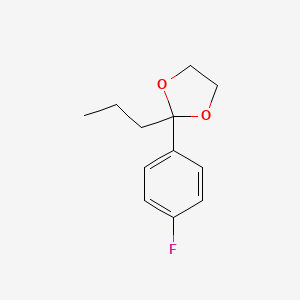
![12-Azabicyclo[9.2.1]tetradec-1(14)-en-13-one](/img/structure/B14492324.png)
